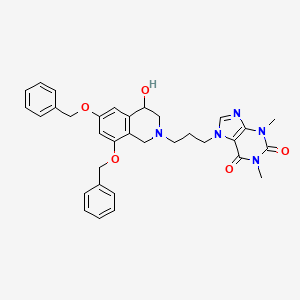
7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic molecule that features a combination of isoquinoline and purine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the isoquinoline and purine intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include benzyl bromide, sodium hydride, and various organic solvents such as dimethylformamide (DMF) and tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in the isoquinoline moiety can be oxidized to form a ketone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents.
Major Products
The major products formed from these reactions include ketones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, the compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development.
Medicine
In medicine, the compound is explored for its therapeutic potential. It may exhibit activity against certain diseases, making it a subject of interest in pharmaceutical research.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Bis(benzyloxy)-4-hydroxyisoquinoline
- 1,3-Dimethylxanthine (Theophylline)
- 7-(3-(4-Hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethylxanthine
Uniqueness
The uniqueness of 7-(3-(6,8-Bis(benzyloxy)-4-hydroxy-3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its combined isoquinoline and purine structures, which confer distinct chemical and biological properties. This dual functionality allows for diverse applications and makes it a valuable compound in research and industry.
Properties
Molecular Formula |
C33H35N5O5 |
|---|---|
Molecular Weight |
581.7 g/mol |
IUPAC Name |
7-[3-[4-hydroxy-6,8-bis(phenylmethoxy)-3,4-dihydro-1H-isoquinolin-2-yl]propyl]-1,3-dimethylpurine-2,6-dione |
InChI |
InChI=1S/C33H35N5O5/c1-35-31-30(32(40)36(2)33(35)41)38(22-34-31)15-9-14-37-18-27-26(28(39)19-37)16-25(42-20-23-10-5-3-6-11-23)17-29(27)43-21-24-12-7-4-8-13-24/h3-8,10-13,16-17,22,28,39H,9,14-15,18-21H2,1-2H3 |
InChI Key |
LAIUCAFRRYHBBF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CC(C4=C(C3)C(=CC(=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















